BenchChemオンラインストアへようこそ!

1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol

Medicinal Chemistry Heterocyclic Synthesis Quinoline Derivatives

The compound 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol (CAS 2735-71-9) is a 5-nitrobenzimidazole derivative characterized by a 1-methyl and a 2-(1-hydroxyethyl) substituent, with a molecular formula of C10H11N3O3 and a molecular weight of 221.21 g/mol. It serves primarily as a key synthetic intermediate in medicinal chemistry, notably in the preparation of substituted 2-(1-methyl-5-nitro-2-benzimidazolyl)quinolines and 3-(1-methyl-5-nitro-2-benzimidazolyl)acrylic acid derivatives explored for antischistosomal activity.

Molecular Formula C10H11N3O3
Molecular Weight 221.216
CAS No. 2735-71-9
Cat. No. B2637137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol
CAS2735-71-9
Molecular FormulaC10H11N3O3
Molecular Weight221.216
Structural Identifiers
SMILESCC(C1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-])O
InChIInChI=1S/C10H11N3O3/c1-6(14)10-11-8-5-7(13(15)16)3-4-9(8)12(10)2/h3-6,14H,1-2H3
InChIKeyFEZKCWBNANSUJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol (CAS 2735-71-9): Chemical Class and Procurement Profile


The compound 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol (CAS 2735-71-9) is a 5-nitrobenzimidazole derivative characterized by a 1-methyl and a 2-(1-hydroxyethyl) substituent, with a molecular formula of C10H11N3O3 and a molecular weight of 221.21 g/mol [1]. It serves primarily as a key synthetic intermediate in medicinal chemistry, notably in the preparation of substituted 2-(1-methyl-5-nitro-2-benzimidazolyl)quinolines [2] and 3-(1-methyl-5-nitro-2-benzimidazolyl)acrylic acid derivatives explored for antischistosomal activity [3]. The nitrobenzimidazole scaffold is associated with a broad range of biological activities, including antibacterial, antiprotozoal, and antitumor properties, which are highly sensitive to the nature and position of substituents [4].

Why 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol Cannot Be Replaced by Generic 5-Nitrobenzimidazoles


Subtle variations in the substitution pattern of 5-nitrobenzimidazoles lead to profound differences in their biological activity, physicochemical properties, and synthetic utility. The 2-(1-hydroxyethyl) group in 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol is critical for its role as a precursor; it can be oxidized to a 2-acetyl derivative, enabling subsequent condensation reactions to form more complex pharmacologically active quinolines [1]. This specific synthetic handle is absent in simpler analogs like 5-nitrobenzimidazole or 2-methyl-5-nitrobenzimidazole. Furthermore, even minor structural modifications in the benzimidazole class are known to cause drastic shifts in antimicrobial potency. A comparative study on related 5-nitrobenzimidazoles demonstrated that altering the 2-substituent can change the minimum inhibitory concentration (MIC) by orders of magnitude against key bacterial strains [2], proving that generic interchange is not scientifically valid for procurement in target-oriented research.

Quantitative Differentiation Evidence for 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol


Synthetic Utility as a Precursor for Quinolines Compared to Des-methyl and Des-hydroxyethyl Analogs

The target compound's 2-(1-hydroxyethyl) group is essential for its documented role as a precursor to 2-acetyl-1-methyl-5-nitrobenzimidazole, a key intermediate for quinoline synthesis. This conversion is achieved via oxidation with chromic acid [1]. Neither the parent 5-nitrobenzimidazole (CAS 94-52-0) nor 1-methyl-5-nitrobenzimidazole possess this oxidizable alcohol functionality, precluding them from this synthetic pathway.

Medicinal Chemistry Heterocyclic Synthesis Quinoline Derivatives

Enhanced Predicted Lipophilicity (XLogP3) vs. Unsubstituted 5-Nitrobenzimidazole

The target compound has a computed XLogP3-AA value of 0.8 [1]. In contrast, the core scaffold 5-nitrobenzimidazole has a lower predicted XLogP3 of 0.1 [2]. The addition of the methyl and hydroxyethyl groups increases lipophilicity, which can influence membrane permeability.

Physicochemical Properties ADME Prediction Drug-likeness

Direct Intermediate in the Synthesis of Antischistosomal Acrylic Acid Derivatives

The target compound serves as an intermediate in the synthesis of 3-(1-methyl-5-nitro-2-benzimidazolyl)acrylic acid derivatives, which were specifically designed and prepared as potential antischistosomal agents [1]. This pathway is not accessible from 2-methyl-5-nitrobenzimidazole or 5-nitrobenzimidazole, which would require alternative, less efficient synthetic strategies.

Antiparasitic Agents Schistosomiasis Prodrug Design

Class-Level Antibacterial Activity of 5-Nitrobenzimidazoles is Highly Substituent-Dependent

A study on related nitro- and halogeno-substituted benzimidazoles showed that antibacterial activity against nosocomial strains of Stenotrophomonas maltophilia and other bacteria is remarkably sensitive to the substitution pattern [1]. While the target compound was not directly tested, its specific 1-methyl-5-nitro-2-(1-hydroxyethyl) pattern places it in a unique structural neighborhood distinct from the potent 5,6-dichloro-2-(4-nitrobenzylthio)-benzimidazole and other active analogs. This underscores the fact that subtle structural differences lead to large activity cliffs in this chemical space.

Antibacterial Structure-Activity Relationship Gram-positive bacteria

Procurement-Driven Application Scenarios for 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol


Focused Quinoline-Based Anti-Infective Library Synthesis

This compound is the optimal starting material for synthesizing 2-(1-methyl-5-nitro-2-benzimidazolyl)quinoline libraries, as described by Alimohammadi et al. [1]. The 2-(1-hydroxyethyl) group is oxidized to a 2-acetyl moiety, which then undergoes a Friedländer-type condensation with 2-aminobenzaldehydes to form the quinoline ring. Procurement of this specific compound saves two synthetic steps compared to trying to functionalize the 2-position of a simpler benzimidazole, directly impacting project timelines and resource allocation in a medicinal chemistry campaign.

Exploration of Antiparasitic Agents for Neglected Tropical Diseases

Building on the work of Elnagdi et al. [2], this compound is a key intermediate for generating 3-(1-methyl-5-nitro-2-benzimidazolyl)acrylic acid derivatives with potential antischistosomal activity. A research program targeting schistosomiasis would prioritize this compound to efficiently access this specific class of acrylate and amide derivatives, which would be synthetically burdensome to prepare from other 5-nitrobenzimidazole starting materials.

Physicochemical Property Fine-Tuning in Lead Optimization

In a drug discovery program exploring nitrobenzimidazole scaffolds, the target compound offers a distinct physicochemical profile. Its predicted XLogP3 of 0.8 versus 0.1 for unsubstituted 5-nitrobenzimidazole [3] provides a measurable advantage for modulating membrane permeability without adding an extra chiral center compared to larger alkyl derivatives. It serves as a strategic intermediate profile between highly polar analogs and more lipophilic, higher-molecular-weight options.

Systematic Structure-Activity Relationship (SAR) Studies on Nitrobenzimidazoles

Given the documented sensitivity of antibacterial and antiprotozoal activity to substitution patterns in the 5-nitrobenzimidazole class [4], inclusion of this compound in a matrix of analogs is essential for comprehensive SAR. Its unique combination of an N-methyl group and a 2-(1-hydroxyethyl) substituent fills a critical gap in the chemical space between 2-unsubstituted and 2-alkyl/aryl derivatives, enabling a rigorous analysis of steric and electronic effects on bioactivity.

Quote Request

Request a Quote for 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.